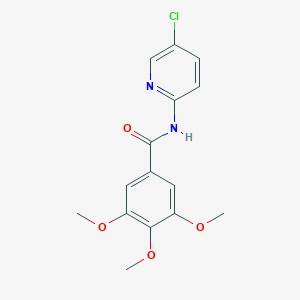
N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide and similar compounds involves several steps, including condensation reactions and the use of NMR spectroscopy for structural determination. For example, a series of related N-(8-alkyl (or aralkyl) nortropan-3-β-yl)-3,4,5-trimethoxybenzamides have been synthesized, showcasing the complexity and variability in the synthesis of such compounds (Gálvez et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide has been studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal intricate details about the conformation and configuration of the molecules, including the presence of hydrogen bonding and specific interactions that influence the molecular packing in the solid state (Saeed & Simpson, 2012).
Chemical Reactions and Properties
The chemical reactivity of related compounds encompasses various reactions, including nucleophilic additions and the formation of complex structures through intramolecular interactions. For instance, the addition of nucleophiles to 3-substituted pyridinium salts derived from similar compounds leads to regioselective formation of 1,2-dihydropyridines, showcasing the compound's reactive nature and potential for further chemical transformations (Lemire et al., 2004).
Physical Properties Analysis
The physical properties of N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in various environments. Similar compounds have been analyzed to determine their crystallinity, solubility in organic solvents, and thermal stability, providing insights into their physical characteristics and how they may be influenced by molecular structure (Behniafar & Haghighat, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and stability under various conditions, are crucial for understanding the compound's applications and handling. Studies on related compounds have explored their reactivity, highlighting the influence of molecular structure on their chemical behavior and the potential for synthesis of novel derivatives (Che et al., 1987).
Wissenschaftliche Forschungsanwendungen
Unusual C–H···π Interactions
Research by Saeed and Simpson (2012) on 3,4,5-trimethoxy-N-p-tolylbenzamide, a closely related compound, highlights the importance of unusual C–H···π interactions in its structure. These interactions contribute significantly to the compound's three-dimensional packing, a feature that could be relevant in understanding the physicochemical properties of N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide and its applications in material science or drug design (Saeed & Simpson, 2012).
Synthesis and Structural Study
Gálvez et al. (1990) synthesized a series of tropane benzamides, including compounds with structural similarities to N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide. Their study provides insights into the synthesis and structural characteristics of these compounds, potentially informing synthesis strategies for N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide (Gálvez et al., 1990).
Ring Halogenations
Bovonsombat and Mcnelis (1993) explored the ring halogenations of polyalkylbenzenes, a method that could be applied to the synthesis or functionalization of N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide. This research provides a foundation for understanding how halogenation reactions can be used to modify chemical structures, potentially affecting the activity and properties of the target compound (Bovonsombat & Mcnelis, 1993).
Nucleophilic Addition
Lemire et al. (2004) investigated the addition of nucleophiles to 3-substituted pyridinium salts, leading to the synthesis of potent, nonpeptide Substance P antagonists. Although not directly related to N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide, this research provides valuable insights into nucleophilic addition reactions that could influence the development of similar compounds (Lemire et al., 2004).
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-13-5-4-10(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREKIMVYSIKXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

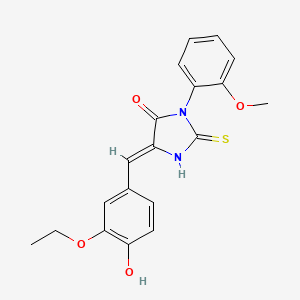


![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)
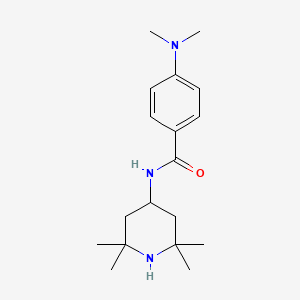
![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)
![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)
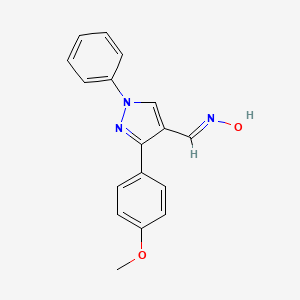
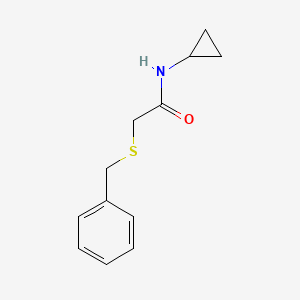
![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)
![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)